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molecular formula C8H8N2O B1590209 3,4-dihydroquinazolin-2(1H)-one CAS No. 66655-67-2

3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1590209
M. Wt: 148.16 g/mol
InChI Key: CTOUNZIAEBIWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476286B2

Procedure details

A solution of 144 mg (0.53 mmol) 1,1-bis-(4-methoxy-phenyl)-urea, 160 μl (1.06 mmol) cumic aldehyde and 16 μl (0.27 mmol) methane sulfonic acid in 1 ml diglyme is heated for 4 d at 100°. The reaction mixture is extracted with water/dichloromethane and the intermediate dihydro-quinazolinone is isolated by preparative HPLC. Oxidation with ruthenium trichloride and sodium periodate, as described above, furnishes 4-(4-isospropyl-phenyl)-6-methoxy-1-(4-methoxy-phenyl)-1.H.-quinazolin-2-one.
Name
1,1-bis-(4-methoxy-phenyl)-urea
Quantity
144 mg
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC([N:9]([C:13]2[CH:18]=[CH:17][C:16](OC)=[CH:15][CH:14]=2)[C:10]([NH2:12])=[O:11])=CC=1.[CH3:21]S(O)(=O)=O>COCCOCCOC>[NH:9]1[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:21][NH:12][C:10]1=[O:11]

Inputs

Step One
Name
1,1-bis-(4-methoxy-phenyl)-urea
Quantity
144 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N(C(=O)N)C1=CC=C(C=C1)OC
Name
aldehyde
Quantity
160 μL
Type
reactant
Smiles
Name
Quantity
16 μL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with water/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1C(NCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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